(1-Methyl-1H-imidazol-4-yl)methanesulfonamide
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Overview
Description
(1-Methyl-1H-imidazol-4-yl)methanesulfonamide is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-yl)methanesulfonamide typically involves the reaction of 1-methylimidazole with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding sulfinate.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-1H-imidazol-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Similar in structure but contains a hydroxyl group instead of a methanesulfonamide group.
(1-Methyl-1H-imidazol-4-yl)methane: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
(1-Methyl-1H-imidazol-4-yl)methanesulfonic acid: Contains a sulfonic acid group, which makes it more acidic and water-soluble.
Uniqueness
(1-Methyl-1H-imidazol-4-yl)methanesulfonamide is unique due to its sulfonamide group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where sulfonamide groups are known for their antimicrobial properties.
Properties
Molecular Formula |
C5H9N3O2S |
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Molecular Weight |
175.21 g/mol |
IUPAC Name |
(1-methylimidazol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-8-2-5(7-4-8)3-11(6,9)10/h2,4H,3H2,1H3,(H2,6,9,10) |
InChI Key |
HYIVUTCIFUQPFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CS(=O)(=O)N |
Origin of Product |
United States |
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